Cas no 163395-24-2 (2-(3-Fluoro-4-nitrophenyl)acetic acid)

2-(3-Fluoro-4-nitrophenyl)acetic acid is a fluorinated nitrophenyl derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing fluorine and nitro groups enhances its reactivity in electrophilic and nucleophilic substitution reactions, facilitating the synthesis of complex aromatic compounds. Its acetic acid moiety allows for further derivatization, such as esterification or amidation, broadening its utility in medicinal chemistry and material science. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. It is particularly valuable in the development of fluorinated bioactive molecules and agrochemicals.
2-(3-Fluoro-4-nitrophenyl)acetic acid structure
163395-24-2 structure
Product Name:2-(3-Fluoro-4-nitrophenyl)acetic acid
CAS No:163395-24-2
MF:C8H6FNO4
MW:199.135945796967
MDL:MFCD03094239
CID:1011391
PubChem ID:2774665
Update Time:2025-10-28

2-(3-Fluoro-4-nitrophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Fluoro-4-nitrophenyl)acetic acid
    • 3-FLUORO-4-NITROPHENYLACETIC ACID
    • (3-Fluoro-4-nitrophenyl)acetic acid
    • RARECHEM AL BO 2234
    • Benzeneacetic acid, 3-fluoro-4-nitro-
    • BRWLAOKLDCMHIC-UHFFFAOYSA-N
    • 8300AA
    • (3-Fluoro-4-nitro-phenyl)-acetic acid
    • SY030683
    • DB-128366
    • CS-0143490
    • SCHEMBL2729354
    • AB7279
    • MFCD03094239
    • DTXSID60379163
    • EN300-1844528
    • 163395-24-2
    • AS-44828
    • 3-fluoro-4-nitrobenzeneacetic acid
    • AKOS006227866
    • A882578
    • MDL: MFCD03094239
    • Inchi: 1S/C8H6FNO4/c9-6-3-5(4-8(11)12)1-2-7(6)10(13)14/h1-3H,4H2,(H,11,12)
    • InChI Key: BRWLAOKLDCMHIC-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 199.02800
  • Monoisotopic Mass: 199.02808583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 83.1
  • XLogP3: 1.3

Experimental Properties

  • PSA: 83.12000
  • LogP: 1.88420

2-(3-Fluoro-4-nitrophenyl)acetic acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

2-(3-Fluoro-4-nitrophenyl)acetic acid Pricemore >>

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2-(3-Fluoro-4-nitrophenyl)acetic acid Production Method

2-(3-Fluoro-4-nitrophenyl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:163395-24-2)2-(3-Fluoro-4-nitrophenyl)acetic acid
Order Number:A882578
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:07
Price ($):335.0
Email:sales@amadischem.com

Additional information on 2-(3-Fluoro-4-nitrophenyl)acetic acid

Introduction to 2-(3-Fluoro-4-nitrophenyl)acetic Acid (CAS No. 163395-24-2)

2-(3-Fluoro-4-nitrophenyl)acetic acid, identified by its Chemical Abstracts Service number CAS No. 163395-24-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of nitroaromatic acids, characterized by the presence of both a fluoro and a nitro substituent on a phenyl ring, which are strategically positioned to influence its chemical reactivity and biological activity.

The structural features of 2-(3-Fluoro-4-nitrophenyl)acetic acid make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The fluoro group, in particular, is known for its ability to modulate the metabolic stability and binding affinity of drug candidates, while the nitro group introduces a region of high electron density that can participate in hydrogen bonding and other non-covalent interactions with biological targets.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the unique properties of fluoroaromatic compounds. The introduction of fluorine atoms into molecular structures has been shown to enhance the bioavailability and selectivity of drugs, making them more effective against a range of diseases. 2-(3-Fluoro-4-nitrophenyl)acetic acid serves as a key building block in this context, enabling the synthesis of complex molecules with tailored biological properties.

One of the most compelling applications of 2-(3-Fluoro-4-nitrophenyl)acetic acid is in the field of oncology. Researchers have identified that derivatives of this compound exhibit potent inhibitory effects on various kinases and other enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain analogs of this compound can selectively target tyrosine kinases, which are often overexpressed in tumor cells. This selective targeting is crucial for developing treatments that minimize side effects while maximizing therapeutic efficacy.

The nitro group in 2-(3-Fluoro-4-nitrophenyl)acetic acid also plays a critical role in its biological activity. The nitro group can be reduced to an amine under specific conditions, which alters the electronic properties of the molecule and can lead to different interactions with biological targets. This redox sensitivity has been exploited in the design of prodrugs, where the nitro group serves as a switch that activates the drug once it reaches its target site.

Another area where 2-(3-Fluoro-4-nitrophenyl)acetic acid has shown promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. By modulating inflammatory pathways, compounds derived from this molecule have the potential to alleviate symptoms and slow disease progression. Recent studies have highlighted its role in inhibiting cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation.

The synthesis of 2-(3-Fluoro-4-nitrophenyl)acetic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The process typically begins with the nitration of 3-fluorobenzene to introduce the nitro group at the desired position. Subsequent functionalization steps, such as esterification or carboxylation, are then performed to achieve the final acetic acid derivative. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity.

The pharmacokinetic properties of derivatives derived from 2-(3-Fluoro-4-nitrophenyl)acetic acid are also subjects of intense research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing their therapeutic potential. Computational modeling and experimental studies have been used to predict and verify these properties, allowing researchers to design molecules with improved pharmacokinetic profiles.

In conclusion, 2-(3-Fluoro-4-nitrophenyl)acetic acid (CAS No. 163395-24-2) is a multifaceted compound with significant applications in pharmaceutical research. Its unique structural features enable it to serve as a valuable intermediate in the synthesis of biologically active molecules targeting various diseases. As research continues to uncover new therapeutic possibilities, compounds derived from this molecule are poised to play an increasingly important role in modern medicine.

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Amadis Chemical Company Limited
(CAS:163395-24-2)2-(3-Fluoro-4-nitrophenyl)acetic acid
A882578
Purity:99%
Quantity:5g
Price ($):335.0
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